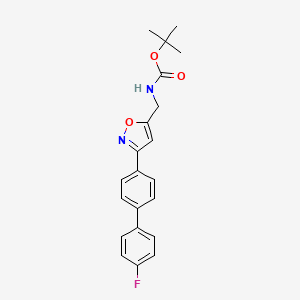

Tert-butyl (3-(4'-fluorobiphenyl-4-YL)isoxazol-5-YL)methylcarbamate

説明

Tert-butyl (3-(4'-fluorobiphenyl-4-yl)isoxazol-5-yl)methylcarbamate is a synthetic carbamate derivative featuring a fluorinated biphenyl-isoxazole scaffold. This compound is structurally characterized by:

- A tert-butyl carbamate group, which serves as a protective moiety for amine functionalities during synthesis.

- An isoxazole heterocycle, known for its metabolic stability and role in modulating biological activity.

The compound’s design aligns with medicinal chemistry strategies for optimizing pharmacokinetic properties and target engagement, particularly in kinase inhibition or antimicrobial applications .

特性

IUPAC Name |

tert-butyl N-[[3-[4-(4-fluorophenyl)phenyl]-1,2-oxazol-5-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O3/c1-21(2,3)26-20(25)23-13-18-12-19(24-27-18)16-6-4-14(5-7-16)15-8-10-17(22)11-9-15/h4-12H,13H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGGQEFKECSLJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=NO1)C2=CC=C(C=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-(4’-fluorobiphenyl-4-YL)isoxazol-5-YL)methylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

Introduction of the Fluorobiphenyl Group: The fluorobiphenyl moiety is introduced via a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.

Attachment of the Carbamate Group: The final step involves the reaction of the isoxazole derivative with tert-butyl chloroformate in the presence of a base to form the carbamate group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

化学反応の分析

Types of Reactions

Tert-butyl (3-(4’-fluorobiphenyl-4-YL)isoxazol-5-YL)methylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring and the biphenyl moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the isoxazole ring, while reduction can lead to the formation of alcohols or amines.

科学的研究の応用

Pharmacological Applications

-

Antioxidant Activity :

- Research indicates that compounds similar to tert-butyl (3-(4'-fluorobiphenyl-4-YL)isoxazol-5-YL)methylcarbamate exhibit antioxidant properties. They protect against oxidative stress and may be useful in treating diseases linked to oxidative damage .

- A study demonstrated that structurally related nitrogen compounds showed significant antiradical efficiency and protective effects against cell death induced by oxidative stress .

-

Anticancer Potential :

- Compounds with isoxazole moieties have been investigated for their anticancer properties. The ability of these compounds to interact with specific biological targets may inhibit tumor growth .

- Arylpyrazole derivatives, which share structural similarities, have shown promise in imaging and targeting cancer cells, suggesting a potential pathway for drug development involving this compound .

- Neuroprotective Effects :

Material Science Applications

-

Polymer Chemistry :

- The compound's structure allows it to act as a building block in the synthesis of advanced polymers. Its ability to form stable bonds can enhance material properties such as thermal stability and mechanical strength .

- Research into biphenyl derivatives has highlighted their importance in developing high-performance materials for electronics and coatings .

- Photonic Devices :

Case Studies

作用機序

The mechanism of action of tert-butyl (3-(4’-fluorobiphenyl-4-YL)isoxazol-5-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. The isoxazole ring and fluorobiphenyl group are key structural features that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Below is a detailed comparison with structurally analogous compounds, emphasizing synthesis, physicochemical properties, and biological activity.

Structural Analogues

Physicochemical Properties

- Lipophilicity : The 4'-fluorobiphenyl group in the target compound enhances lipophilicity compared to the pyrazoline-thiazole hybrids in , which contain polar carbothioamide groups.

- Metabolic Stability : The tert-butyl carbamate group may improve metabolic stability relative to the cyclooctenyl carbamate in , which has a strained cycloalkene moiety.

生物活性

Tert-butyl (3-(4'-fluorobiphenyl-4-YL)isoxazol-5-YL)methylcarbamate is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Synthesis

The molecular structure of this compound includes an isoxazole ring, a tert-butyl group, and a biphenyl moiety. The synthesis typically involves the reaction of isoxazole derivatives with appropriate carbamates under controlled conditions. Recent advancements in synthetic methodologies have improved the efficiency and yield of such compounds, particularly in the context of biphenyl derivatives .

Biological Activity

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing fluorinated biphenyls have shown enhanced antibacterial effects against various strains, including resistant bacteria . The presence of the isoxazole ring is believed to contribute to this activity by interfering with bacterial cell wall synthesis or function.

Anticancer Activity

Studies have suggested that compounds with isoxazole and biphenyl structures can inhibit cancer cell proliferation. For example, certain analogs have been reported to modulate signaling pathways such as the p38 MAPK pathway, leading to reduced migration and invasion of cancer cells . The specific activity of this compound in cancer models remains to be fully elucidated but shows promise based on structural analogs.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell signaling.

- Membrane Disruption : Some studies suggest that these compounds can disrupt microbial membranes, leading to increased permeability and cell death .

- Modulation of Signaling Pathways : The ability to affect intracellular signaling pathways may explain the anticancer properties observed in related compounds.

Case Studies

- Antibacterial Activity : A study demonstrated that a related biphenyl compound exhibited 40 times more effectiveness against Staphylococcus epidermidis than its parent compound. This suggests that modifications like fluorination enhance biological activity significantly .

- Anticancer Effects : In vitro studies on similar isoxazole derivatives indicated a reduction in the viability of Caki-1 cancer cells when treated with these compounds, highlighting their potential as therapeutic agents in oncology .

Data Table: Biological Activities Compared

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。